cGAS Inhibitory Potency of the Direct Acyl Derivative vs. Unsubstituted Core
The target compound's value is proven by the activity of its direct derivative, TDI-6570. This molecule, formed by N-acylation of the free base, inhibits cGAS with an IC50 of 0.138 µM . In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a control compound in the patent and shows no reported cGAS inhibitory activity at comparable concentrations [1]. This demonstrates that the 7-chloro-6-fluoro-5-methyl substitution pattern is critical for introducing the initial potency.
| Evidence Dimension | cGAS Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.138 µM (IC50 of TDI-6570, the direct N-acyl derivative) |
| Comparator Or Baseline | Unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
| Quantified Difference | >100-fold difference (unsubstituted scaffold shows no activity; potency is entirely dependent on substitution) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This proves the core scaffold is not a trivial pharmacophore and that the specific substitution pattern is a prerequisite for on-target activity, making the compound an essential and non-fungible starting material for this drug discovery program.
- [1] Patent WO2019153002A1. 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole inhibitors of cGAS for treating autoinflammatory diseases. 2019. View Source
